![molecular formula C21H27N7O B5525061 2-(1H-benzimidazol-1-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5525061.png)

2-(1H-benzimidazol-1-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-(1H-benzimidazol-1-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide, involves multi-step chemical reactions. Key steps may include the reaction of aminobenzimidazole with dimethyl acetylenedicarboxylate to form pyrimido[1,2-a]benzimidazole derivatives or the interaction with acetylendicarbonsäure-dimethylester for novel compound formations (Troxler & Weber, 1974). Advanced techniques, such as microwave-assisted synthesis, have been employed to enhance efficiency and yield of related compounds (Bhoi et al., 2016).

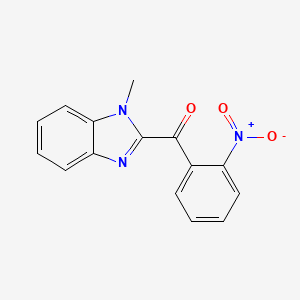

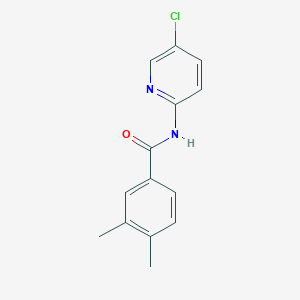

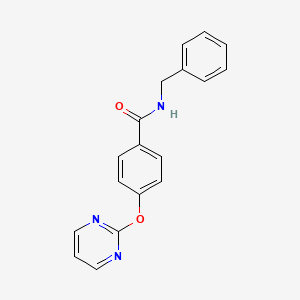

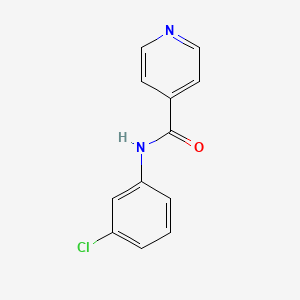

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of the benzimidazole nucleus, which is crucial for the compound's biological and chemical properties. X-ray crystallography and spectroscopic techniques, including NMR and IR, often play pivotal roles in elucidating these complex structures (Özbey et al., 2001).

Chemical Reactions and Properties

Benzimidazole derivatives participate in a variety of chemical reactions, leading to the formation of novel compounds. These reactions may include cyclodesulfurization, alkylation, and reductive amination, producing compounds with potent antihistaminic or antimicrobial activities (Janssens et al., 1985).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. For instance, modifications in the benzimidazole moiety can lead to enhanced aqueous solubility and oral absorption, important factors in drug design (Shibuya et al., 2018).

Wissenschaftliche Forschungsanwendungen

ACAT-1 Inhibition for Cardiovascular Diseases

Shibuya et al. (2018) discovered an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), which exhibits significant selectivity for human ACAT-1 over ACAT-2. The compound, identified as K-604, has shown promising results in enhancing oral absorption and aqueous solubility, suggesting its potential utility in the treatment of diseases involving ACAT-1 overexpression, such as cardiovascular diseases (Shibuya et al., 2018).

MCH-R1 Antagonism for Obesity Treatment

Lim et al. (2013) synthesized and evaluated a novel series of 2-heteroaryl substituted benzimidazole derivatives as melanin concentrating hormone receptor 1 (MCH-R1) antagonists. These compounds, particularly the 2-[2-(pyridin-3-yl)ethyl] analog, showed high potency in MCH-R1 binding activity, indicating their potential as therapeutic agents for obesity treatment (Lim et al., 2013).

H1-Antihistaminic Agents

Iemura et al. (1986) prepared a series of 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles and tested them for H1-antihistaminic activity. Some derivatives exhibited potent activity, with one compound being significantly more potent than chlorpheniramine maleate, an established antihistamine, highlighting their potential as new therapeutic agents for allergic reactions (Iemura et al., 1986).

Eigenschaften

IUPAC Name |

2-(benzimidazol-1-yl)-N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O/c1-16-13-19(27-11-5-2-6-12-27)26-21(25-16)23-10-9-22-20(29)14-28-15-24-17-7-3-4-8-18(17)28/h3-4,7-8,13,15H,2,5-6,9-12,14H2,1H3,(H,22,29)(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPWRYXGBMCMKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNC(=O)CN2C=NC3=CC=CC=C32)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524978.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-phenylacetamide](/img/structure/B5524997.png)

![methyl {[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5525011.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5525027.png)

![5-bromo-2-hydroxy-N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)benzohydrazide](/img/structure/B5525033.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5525040.png)

![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]morpholine](/img/structure/B5525047.png)

![N-[2-(2,5-dimethylbenzoyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5525059.png)

![2-methyl-3-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5525075.png)